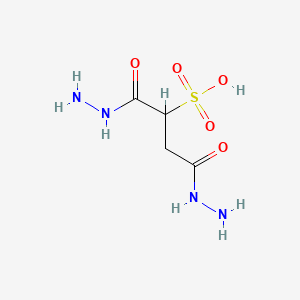
Sulphosuccinic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulphosuccinic acid hydrazide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of both sulfonic and hydrazide functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulphosuccinic acid hydrazide can be synthesized through the reaction of succinic anhydride with hydrazine hydrate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound often involves continuous processing techniques to ensure high yield and purity. The use of advanced esterification and catalysis methods can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Sulphosuccinic acid hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions to form hydrazones and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Aldehydes and ketones are typical reagents for nucleophilic substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Hydrazones and Schiff bases.
Scientific Research Applications
Sulphosuccinic acid hydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sulphosuccinic acid hydrazide involves its interaction with various molecular targets. In biological systems, it can form hydrazone derivatives with aldehydes and ketones, which can then undergo further reactions to exert their effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Sulphosuccinic acid hydrazide can be compared with other similar compounds, such as:
Acyl hydrazides: These compounds also contain the hydrazide functional group and are used in the synthesis of various organic molecules.
Cyanoacetohydrazides: These compounds are versatile intermediates in the synthesis of heterocyclic compounds.
Uniqueness: this compound is unique due to the presence of both sulfonic and hydrazide groups, which provide it with distinct chemical properties and reactivity. This dual functionality makes it a valuable reagent in various chemical and biological applications .
Properties
CAS No. |
82822-98-8 |
|---|---|
Molecular Formula |
C4H10N4O5S |
Molecular Weight |
226.21 g/mol |
IUPAC Name |
1,4-dihydrazinyl-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C4H10N4O5S/c5-7-3(9)1-2(4(10)8-6)14(11,12)13/h2H,1,5-6H2,(H,7,9)(H,8,10)(H,11,12,13) |
InChI Key |
XAJCIJSHLSRMNK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)NN)S(=O)(=O)O)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















